Isotretinoin anisatil

Overview

Description

Isotretinoin anisatil is a synthetic retinoid derived from vitamin A. It is primarily used in the treatment of severe acne and other dermatological conditions. This compound is known for its potent effects on reducing sebum production and altering the skin’s cellular structure, making it highly effective in treating persistent and severe acne .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotretinoin anisatil can be synthesized through various chemical routes. One common method involves the isomerization of tretinoin (all-trans-retinoic acid) to isotretinoin (13-cis-retinoic acid) under controlled conditions. This process typically requires the use of a strong acid catalyst and specific temperature settings to achieve the desired isomerization .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry for purification and validation. The process involves the extraction of isotretinoin from raw materials, followed by purification using HPLC and detection using UV spectrophotometry .

Chemical Reactions Analysis

Types of Reactions

Isotretinoin anisatil undergoes several types of chemical reactions, including:

Oxidation: Isotretinoin can be oxidized to form 4-oxo-isotretinoin, a major metabolite.

Reduction: Reduction reactions can convert isotretinoin back to its parent compound, tretinoin.

Substitution: Various substitution reactions can modify the isotretinoin molecule to produce derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for isomerization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include 4-oxo-isotretinoin, tretinoin, and various isotretinoin derivatives. These products have different pharmacological properties and can be used for various therapeutic applications .

Scientific Research Applications

Isotretinoin anisatil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying retinoid chemistry and developing new retinoid derivatives.

Biology: Investigated for its effects on cellular differentiation, apoptosis, and gene expression.

Medicine: Widely used in dermatology for treating severe acne, rosacea, and other skin conditions.

Industry: Utilized in the formulation of various dermatological products and pharmaceuticals.

Mechanism of Action

Isotretinoin anisatil exerts its effects by altering the cell cycle, promoting cell differentiation, and inducing apoptosis. It reduces sebum production by shrinking the sebaceous glands and altering the lipid composition of the skin surface. The compound also modulates the expression of genes involved in inflammation and cellular proliferation, making it effective in treating acne and other skin conditions .

Comparison with Similar Compounds

Similar Compounds

Tretinoin (all-trans-retinoic acid): An isomer of isotretinoin, used for similar dermatological applications but with different pharmacokinetic properties.

Etretinate: Another retinoid with a longer half-life and different therapeutic applications.

Adapalene: A synthetic retinoid with similar effects on acne but with a different chemical structure.

Uniqueness

Isotretinoin anisatil is unique due to its potent effects on sebum production and its ability to induce long-term remission of severe acne. Its specific isomeric form (13-cis-retinoic acid) provides distinct pharmacological advantages over other retinoids, making it a preferred choice for treating severe and persistent acne .

Biological Activity

Isotretinoin anisatil, a derivative of isotretinoin, is primarily recognized for its role in the treatment of severe acne. This article explores its biological activity, mechanisms of action, clinical efficacy, and potential side effects, supported by relevant data and case studies.

This compound exhibits several biological activities that contribute to its effectiveness in treating acne:

- Sebum Production Reduction : Isotretinoin significantly decreases sebum production by inducing apoptosis in sebocytes and reducing the size of sebaceous glands. Studies show a reduction of sebum excretion by approximately 90% within six weeks of treatment at doses ranging from 0.5 to 1 mg/kg/day .

- Comedogenesis Inhibition : The compound reduces hyperkeratinization, thereby preventing the formation of comedones (clogged hair follicles) which are critical in acne pathogenesis .

- Antimicrobial Effects : While isotretinoin does not directly kill Propionibacterium acnes, it alters the microenvironment within the pilosebaceous duct, making it less hospitable for bacterial colonization. This results in a significant reduction in P. acnes populations .

- Anti-inflammatory Properties : Isotretinoin may enhance host defense mechanisms and modify monocyte chemotaxis, contributing to its anti-inflammatory effects and reducing acne-related inflammation .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in achieving long-term remission from severe acne:

- A study involving 188 patients treated with isotretinoin showed that 61% achieved complete clearance after one course of treatment. Recurrence rates varied, with 39% experiencing relapse within 18 months post-treatment .

- In another analysis, patients receiving higher cumulative doses (≥220 mg/kg) had significantly lower relapse rates compared to those on lower doses (accumulative dose <220 mg/kg), indicating that higher dosages may correlate with better long-term outcomes .

Case Studies

A series of case studies have highlighted both the efficacy and side effects associated with this compound:

- Long-term Side Effects : A case series reported various long-term side effects among patients who had completed isotretinoin therapy, including joint pain, gastrointestinal issues, and visual disturbances. Notably, four out of seven interviewees discontinued treatment due to psychiatric symptoms .

- Psychiatric Outcomes : Contrary to some concerns regarding neuropsychiatric effects, recent studies suggest that isotretinoin may be associated with a lower incidence of adverse psychiatric outcomes compared to traditional oral antibiotics used for acne treatment .

Data Summary

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

| Parameter | Findings |

|---|---|

| Sebum Reduction | Up to 90% reduction within 6 weeks |

| Complete Clearance Rate | 61% after one course |

| Relapse Rate (high dose) | 26.9% (≥220 mg/kg) vs. 47.4% (<220 mg/kg) |

| Common Side Effects | Dry skin, joint pain, gastrointestinal issues |

| Psychiatric Effects | Lower incidence compared to antibiotics |

Properties

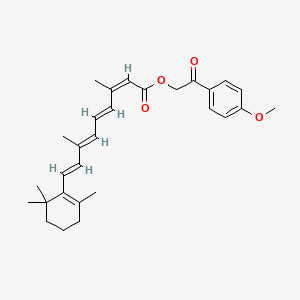

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-21(12-17-26-23(3)11-8-18-29(26,4)5)9-7-10-22(2)19-28(31)33-20-27(30)24-13-15-25(32-6)16-14-24/h7,9-10,12-17,19H,8,11,18,20H2,1-6H3/b10-7+,17-12+,21-9+,22-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCQZCJDPGBBE-BVYOMHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2=CC=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OCC(=O)C2=CC=C(C=C2)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021797 | |

| Record name | Isotretinoin anisatil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127471-94-7 | |

| Record name | Isotretinoin anisatil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127471947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotretinoin anisatil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyanasatil Retinoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRETINOIN ANISATIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/922SI67369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.